molecular formula C18H19ClN2O2S2 B296122 N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid

N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid

カタログ番号 B296122
分子量: 394.9 g/mol
InChIキー: LSRZSDKWRMQECX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, also known as CBT-1, is a novel compound that has been developed as a potential therapeutic agent for various neurological disorders. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects.

作用機序

The exact mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This action may be responsible for the anxiolytic and antidepressant effects of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.

実験室実験の利点と制限

One of the main advantages of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is its selectivity for the GABA-A receptor, which makes it a potentially safer and more effective therapeutic agent compared to other drugs that target multiple neurotransmitter systems. However, the limitations of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid include its poor solubility in water and its relatively short half-life, which may limit its effectiveness in clinical settings.

将来の方向性

There are several potential future directions for the research and development of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid. One area of interest is the potential use of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition that affects millions of people worldwide. Another potential direction is the development of more potent and selective analogs of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, which may have improved pharmacological properties and a wider range of therapeutic applications.
In conclusion, N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is a novel compound that has shown promise as a potential therapeutic agent for various neurological disorders. Its selective action at the GABA-A receptor and its ability to modulate multiple neurotransmitter systems make it a unique and potentially valuable addition to the arsenal of drugs used to treat anxiety, depression, and other related conditions. Further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid and to explore its potential therapeutic applications in clinical settings.

合成法

The synthesis of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid involves a multi-step process that includes the condensation of 4-chlorobenzenesulfonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl carbamate and thiourea. The final product is obtained by acid hydrolysis of the ethyl ester group.

科学的研究の応用

N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Several preclinical studies have demonstrated the anxiolytic and antidepressant effects of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid in animal models, suggesting its potential use in the treatment of anxiety and depression.

特性

分子式

C18H19ClN2O2S2

分子量

394.9 g/mol

IUPAC名

ethyl 2-[(4-chlorophenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19ClN2O2S2/c1-2-23-17(22)15-13-5-3-4-6-14(13)25-16(15)21-18(24)20-12-9-7-11(19)8-10-12/h7-10H,2-6H2,1H3,(H2,20,21,24)

InChIキー

LSRZSDKWRMQECX-UHFFFAOYSA-N

異性体SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl

正規SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。